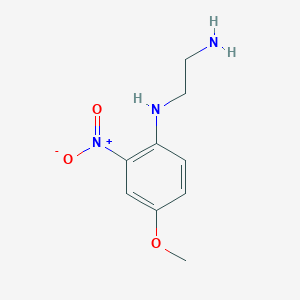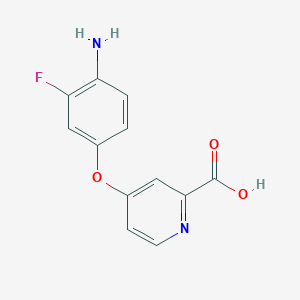![molecular formula C6H10O2 B14905133 6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
6-Oxabicyclo[3.1.1]heptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[3.1.1]heptan-3-ol, also known as 6-Oxabicyclo[3.1.1]heptane-3-ol, is an organic compound with the molecular formula C6H10O2. It is a bicyclic ether with a hydroxyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxabicyclo[3.1.1]heptan-3-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and hydrolysis to yield the desired product . The reaction conditions typically include:
Diels-Alder Reaction: Furan and maleic anhydride are reacted at elevated temperatures (around 60-80°C) to form the adduct.
Hydrogenation: The adduct is then hydrogenated using a palladium catalyst under hydrogen gas at room temperature.
Hydrolysis: The hydrogenated product is hydrolyzed using aqueous acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various alcohols or ethers.
Substitution: Forms halides, amines, or other substituted derivatives.
Scientific Research Applications
6-Oxabicyclo[3.1.1]heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Oxabicyclo[3.1.1]heptan-3-ol can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptan-3-ol: Lacks the oxygen atom in the ring, resulting in different chemical properties and reactivity.
6,6-Dimethylbicyclo[3.1.1]heptan-3-ol: Contains additional methyl groups, affecting its steric and electronic properties.
6-Oxabicyclo[3.1.1]heptane-2,3-dicarboxylic acid: Has carboxylic acid groups instead of a hydroxyl group, leading to different reactivity and applications
These comparisons highlight the unique features of 6-Oxabicyclo[31
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C6H10O2/c7-4-1-5-3-6(2-4)8-5/h4-7H,1-3H2 |
InChI Key |
SOHBVMOGHHZITH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CC1O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


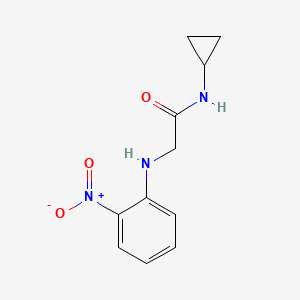
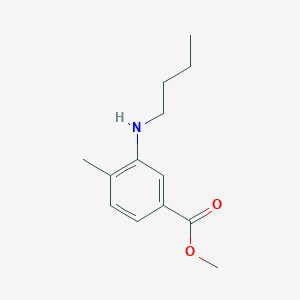
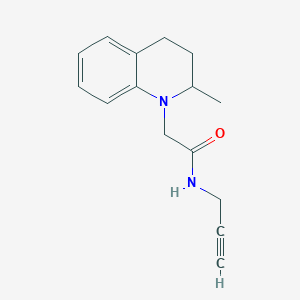
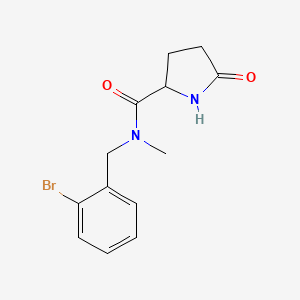
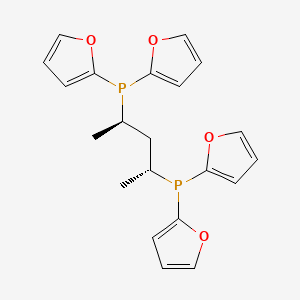
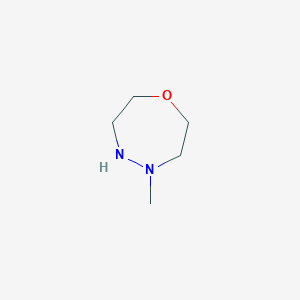
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
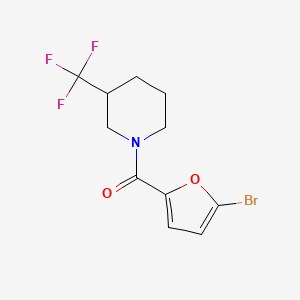
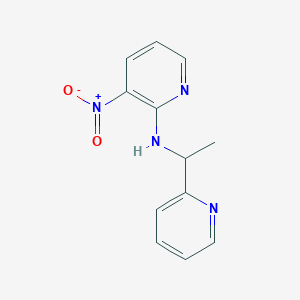
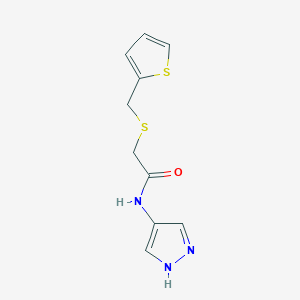
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
